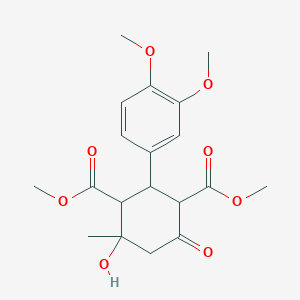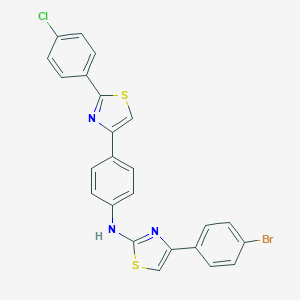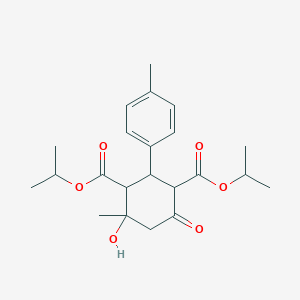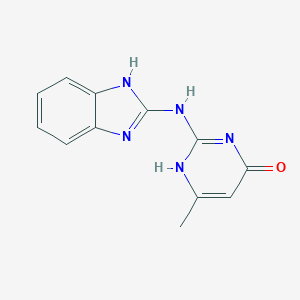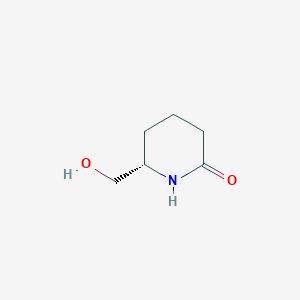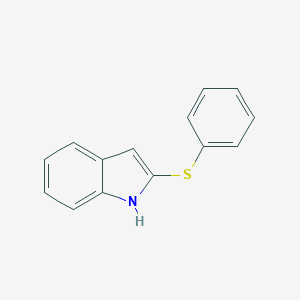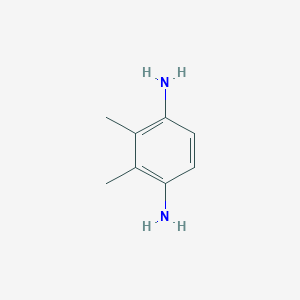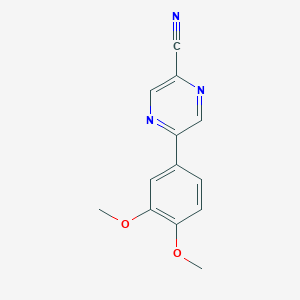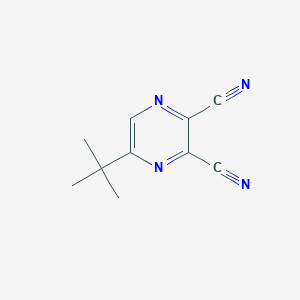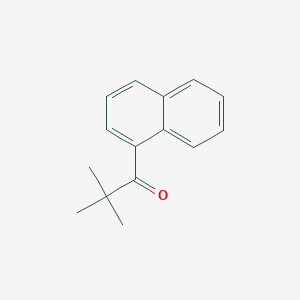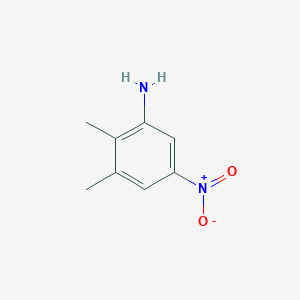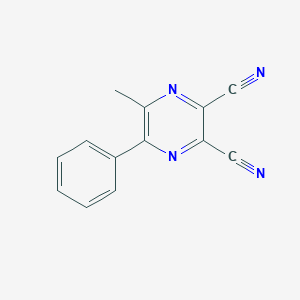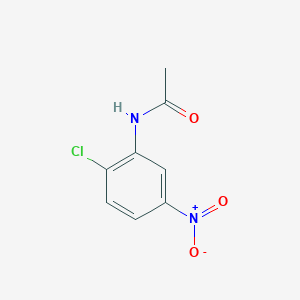![molecular formula C16H16N2 B184288 2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine CAS No. 118000-47-8](/img/structure/B184288.png)
2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the imidazopyridine class of compounds.
Mecanismo De Acción
The mechanism of action of 2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine is not fully understood. However, it has been shown to interact with various cellular targets such as DNA, proteins, and enzymes. It has been suggested that it may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. It has also been shown to induce apoptosis in cancer cells and to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine in lab experiments include its low toxicity, high stability, and ease of synthesis. It is also relatively inexpensive compared to other compounds used in research. However, its limitations include its low solubility in water and its limited availability.
Direcciones Futuras
There are several future directions for research on 2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine. One direction is to study its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another direction is to explore its use as a fluorescent probe in biological imaging studies. Additionally, further studies are needed to understand its mechanism of action and to improve its solubility and availability for use in research.
Métodos De Síntesis
The synthesis of 2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine involves the reaction of 2-aminopyridine with 4-isopropylbenzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization. The yield of the product depends on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a fluorescent probe in biological imaging studies.
Propiedades
Número CAS |
118000-47-8 |
|---|---|
Nombre del producto |
2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine |
Fórmula molecular |
C16H16N2 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-(4-propan-2-ylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H16N2/c1-12(2)13-6-8-14(9-7-13)15-11-18-10-4-3-5-16(18)17-15/h3-12H,1-2H3 |
Clave InChI |
NFYREUJELBVLEQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



